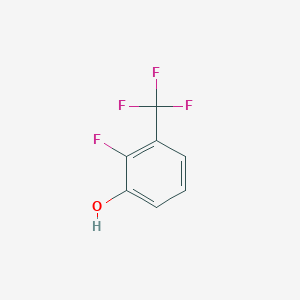

2-Fluoro-3-(trifluoromethyl)phenol

描述

Significance of Organofluorine Compounds in Modern Chemical Science

Organofluorine compounds, which are organic compounds containing a carbon-fluorine bond, have a significant impact on numerous aspects of daily life and technology. wikipedia.org Their applications range from pharmaceuticals and agrochemicals to fluoropolymers, refrigerants, and catalysts. wikipedia.org The distinctive properties of the carbon-fluorine bond, one of the strongest in organic chemistry, contribute to the high metabolic stability of these compounds. mdpi.com This stability is a key reason for their effectiveness, as they are not easily broken down in metabolic processes, thus prolonging their desired effects. wikipedia.org

In the pharmaceutical industry, it is estimated that about 20% of all drugs contain fluorine, including several top-selling medications. wikipedia.orgtaylorandfrancis.com The introduction of fluorine can enhance a drug's effectiveness by a significant margin. wikipedia.org This is attributed to several factors, including increased lipophilicity, which allows for easier passage through cell membranes, and the ability to fine-tune the electronic properties of a molecule to improve its bioavailability. alfa-chemistry.com The trifluoromethyl group (-CF3) is one of the most frequently used fluorinated components in pharmaceuticals. mdpi.com

Contextualizing Trifluoromethylated Phenols in Academic Research

Trifluoromethylated phenols are a specific class of organofluorine compounds that have garnered considerable interest in academic and industrial research. The trifluoromethyl group's strong electron-withdrawing nature significantly influences the properties of the phenol (B47542) ring. rsc.org These compounds often serve as important building blocks for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. rsc.orgberkeley.edunih.govacs.org

Research into trifluoromethylated phenols often focuses on their synthesis and their role as precursors to other valuable compounds. berkeley.edunih.govacs.org For instance, they are used in the creation of aryl trifluoromethyl ethers, which are molecules of interest in pharmaceutical, agrochemical, and materials science research due to their unique physical and electronic properties. berkeley.edunih.govacs.org The study of these phenols also extends to understanding their environmental fate and transformation, as they can be byproducts of larger fluorinated molecules like certain pharmaceuticals and herbicides. rsc.org

Overview of Current Research Trajectories for 2-Fluoro-3-(trifluoromethyl)phenol

This compound is a specific trifluoromethylated phenol that serves as a valuable organic fluorinated building block in chemical synthesis. sigmaaldrich.com Current research involving this compound primarily revolves around its use as a starting material or intermediate in the synthesis of more complex molecules with potential applications in various fields of chemical research.

One of the key research trajectories is its application in the development of novel bioactive compounds. The presence of both a fluorine atom and a trifluoromethyl group on the phenol ring provides a unique combination of steric and electronic properties that can be exploited in drug design. mdpi.comstanford.edu Researchers are exploring how to incorporate the 2-fluoro-3-(trifluoromethyl)phenyl moiety into larger molecular scaffolds to create new therapeutic agents.

Another area of investigation involves the synthesis of novel materials. The specific substitution pattern of this compound can influence the properties of polymers and other materials. Research in this area may focus on creating materials with enhanced thermal stability, specific electronic properties, or other desirable characteristics. The synthesis of this compound and its derivatives is also an active area of research, with a focus on developing efficient and selective methods for its preparation. clockss.org

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C7H4F4O sigmaaldrich.com |

| Molecular Weight | 180.10 g/mol sigmaaldrich.com |

| Boiling Point | 122 °C sigmaaldrich.com |

| Density | 1.431 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.443 sigmaaldrich.com |

| Flash Point | 62 °C (closed cup) sigmaaldrich.com |

| Form | Liquid sigmaaldrich.com |

| CAS Number | 207291-85-8 sigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

2-fluoro-3-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOICLFHNNMXINV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372159 | |

| Record name | 2-Fluoro-3-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207291-85-8 | |

| Record name | 2-Fluoro-3-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-3-(trifluoromethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 2 Fluoro 3 Trifluoromethyl Phenol

Fundamental Reactivity Patterns of Fluorinated Phenols

The reactivity of fluorinated phenols is a direct consequence of the electronic properties of the fluorine atoms and other substituents on the aromatic ring. These substituents modify the electron density of the ring and the acidity of the phenolic proton, thereby influencing the molecule's behavior in chemical reactions.

Electronic Effects of Fluorine and Trifluoromethyl Substituents on Molecular Reactivity

The fluorine atom and the trifluoromethyl group are both strongly electron-withdrawing, a property that significantly influences the reactivity of 2-Fluoro-3-(trifluoromethyl)phenol. researchgate.net This electron-withdrawing nature stems from two main electronic effects: the inductive effect and the resonance effect.

Resonance Effect (+R/-R): The fluorine atom, with its lone pairs of electrons, can donate electron density to the aromatic ring through resonance (a +R effect). However, this donating effect is weak compared to its strong inductive pull. researchgate.net Conversely, the trifluoromethyl group does not participate in resonance donation and is considered to have only a powerful electron-withdrawing inductive effect. researchgate.net

The net result of these effects is a highly electron-deficient aromatic system. This deactivation makes the ring less susceptible to electrophilic attack but increases the acidity of the hydroxyl group. The increased acidity of similar fluorinated phenols facilitates deprotonation, which is a key step in many nucleophilic reactions.

Table 1: Comparison of Electronic Properties of Substituents This table summarizes the key electronic effects of the substituents found in this compound.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |

| -OH | -I (Weak) | +R (Strong) | Activating |

| -F | -I (Strong) | +R (Weak) | Deactivating |

| -CF₃ | -I (Very Strong) | None | Strongly Deactivating |

Characterization of Organic Reactions

The unique electronic landscape of this compound allows it to participate in a variety of organic reactions, from nucleophilic processes to potential cycloadditions, each with distinct mechanistic features.

Nucleophilic Processes and Reactivity with Strong Bases

The pronounced electron-withdrawing character of the -F and -CF3 groups significantly enhances the acidity of the phenolic proton in this compound, making it readily deprotonated by strong bases to form the corresponding phenoxide ion. This phenoxide is a key intermediate for subsequent nucleophilic reactions. While the phenoxide is a nucleophile, its reactivity is somewhat tempered by the electron-withdrawing substituents that stabilize the negative charge.

The hydroxyl group of phenols can also be converted into a better leaving group, such as a fluorosulfonate, to facilitate nucleophilic substitution on the aromatic ring itself. For instance, phenols can be converted to aryl fluorides through reaction with sulfuryl fluoride (B91410) (SO2F2) and a fluoride source, proceeding through an aryl fluorosulfonate intermediate. acs.org This type of transformation highlights a pathway for nucleophilic substitution on the aromatic ring, which is otherwise difficult. acs.org

Electrophilic Aromatic Substitutions

Phenols are generally highly susceptible to electrophilic aromatic substitution because the hydroxyl group is a powerful activating, ortho-, para-directing group. byjus.combritannica.com However, in this compound, the potent deactivating effects of the fluorine and trifluoromethyl substituents create a highly electron-deficient aromatic system, making electrophilic substitution challenging.

Despite the deactivation, if a reaction were to occur, the directing effects of the substituents would determine the position of the incoming electrophile.

The -OH group directs ortho and para (to positions 4 and 6).

The -F group also directs ortho and para (to positions 4 and 6).

The -CF3 group is a meta-director (to position 5).

Reactions with Dienophiles for Cycloaddition

Phenols are not typical dienes for cycloaddition reactions like the Diels-Alder reaction. However, cascade reactions involving a cycloaddition-aromatization sequence are a known strategy for synthesizing highly substituted phenols. oregonstate.edu For example, a substituted diene can react with a dienophile, like an alkyne, in a Diels-Alder/retro-Diels-Alder sequence to form a substituted benzene (B151609) ring. oregonstate.eduacs.org

While direct participation of this compound as a diene is unlikely under standard conditions, its derivatives could potentially be used in more complex, multi-step syntheses that employ cycloaddition strategies to build other complex molecules. rsc.orgacs.org The high degree of substitution and specific electronic nature of the starting phenol (B47542) would be key in directing the outcome of such synthetic routes.

Degradation Mechanisms and Reaction Pathways

The degradation of fluorinated aromatic compounds is a topic of significant environmental and chemical interest due to the strength and stability of the carbon-fluorine bond. nih.gov The degradation of this compound can proceed through several pathways, including photolysis and biological transformation.

Aqueous photolysis, especially in the presence of reactive species like hydroxyl radicals (•OH) or hydrated electrons (eaq–), is a potential degradation pathway. acs.org Studies on similar compounds, such as (trifluoromethyl)phenols, show that oxidizing conditions can increase the rate of degradation. acs.org For aromatic trifluoromethyl (Ar-CF3) groups, a notable degradation product can be trifluoroacetic acid (TFA), which is environmentally persistent. acs.org

Microbial degradation of fluorinated phenols has also been studied. Typically, aerobic degradation of phenols involves initial hydroxylation to form catechols, followed by ring fission. researchgate.net The presence of fluorine can alter these pathways. For example, some peroxidases have been shown to catalyze the oxidation of fluorinated phenolic compounds. nih.gov The stability conferred by the C-F bonds often makes these compounds recalcitrant to biodegradation, meaning they may persist in the environment or be only partially metabolized. nih.gov

Hydrolytic Defluorination Mechanisms in Aqueous Environments

The hydrolysis of trifluoromethylphenols (TFMPs) in aqueous environments is a critical area of study, particularly concerning their environmental fate and potential for degradation.

The rate of hydrolytic defluorination of trifluoromethylphenols is highly dependent on the pH of the aqueous solution and the position of the substituents on the aromatic ring. rsc.org Generally, the hydrolysis of TFMPs is more significant under alkaline conditions. rsc.org For instance, studies on various TFMP isomers have shown that the deprotonation of the phenolic hydroxyl group is a crucial step for the hydrolysis reaction to proceed. rsc.orgrsc.org

Research has demonstrated that while 2-(trifluoromethyl)phenol (B147641) and 4-(trifluoromethyl)phenol (B195918) undergo hydrolysis, 3-(trifluoromethyl)phenol (B45071) shows significant resistance to hydrolysis even at elevated temperatures and alkaline pH. rsc.org Specifically for 2-(trifluoromethyl)phenol, hydrolysis is observed in a pH range of 7 to 10.8, while no degradation is noted in a more acidic aqueous buffer of pH 6.2. rsc.org This highlights the pronounced effect of substituent positioning on the reactivity of the trifluoromethyl group. The electron-withdrawing nature of the trifluoromethyl group, combined with the electronic effects of the hydroxyl and fluoro substituents, dictates the susceptibility of the C-F bonds to cleavage.

The mechanism of hydrolytic defluorination of certain trifluoromethylphenols is thought to proceed through an E1cb (Elimination Unimolecular conjugate Base) mechanism. rsc.orgbohrium.com This pathway is driven by the deprotonation of the phenol to form a phenoxide ion, which then facilitates the elimination of a fluoride ion. rsc.orgbohrium.com

The key steps in the proposed mechanism are:

Deprotonation: The phenolic hydroxyl group loses a proton in an alkaline environment, forming a phenoxide ion.

β-Elimination: The resulting negative charge on the oxygen atom enhances the acidity of the benzylic C-H bond (if present) or otherwise facilitates the elimination of a fluoride ion from the trifluoromethyl group. rsc.orgbohrium.com

This process can lead to the formation of intermediates such as difluoro-quinone methides. rsc.orgacs.orgnih.govjku.at These reactive species are highly electrophilic and can subsequently react with water or other nucleophiles present in the medium. nih.govnih.gov For other trifluoromethylphenols, the hydrolysis can lead to the formation of the corresponding hydroxybenzoic acids and fluoride ions. rsc.orgbohrium.com The identification of benzoyl fluoride as an intermediate in the hydrolysis of 4-(trifluoromethyl)phenol further supports a stepwise defluorination process. rsc.org

Photochemical Degradation Pathways

The photochemical degradation of fluorinated aromatic compounds, including this compound, is an important transformation pathway in the environment. nih.govnih.gov The presence of both Ar-F and Ar-CF3 motifs in the same molecule suggests complex photochemical behavior.

Studies on model compounds like 2-(trifluoromethyl)phenol show that photolysis rates are pH-dependent, with significantly faster degradation at higher pH values. nih.govresearchgate.net For example, the direct photolysis rate constant for 2-(trifluoromethyl)phenol at pH 10 is two orders of magnitude larger than at pH 7. nih.gov The addition of species that generate hydroxyl radicals (•OH) or hydrated electrons (eaq–) can also increase the rate of photolysis. nih.gov

The degradation can proceed through several pathways:

C-F Bond Cleavage: This can lead to the formation of fluoride ions. nih.gov

C-CF3 Bond Cleavage: This can result in the formation of trifluoroacetic acid (TFA) as a persistent byproduct, which is a significant environmental concern. bohrium.comnih.gov

Ring Opening and Transformation: Photolysis can also lead to the formation of various organofluorine products through ring hydroxylation and other transformations. nih.gov

The specific products formed depend on the reaction conditions and the position of the substituents. For Ar-CF3 compounds, both fluoride and organofluorine products are typically observed. nih.gov

Catalytic Decomposition and Transformation Studies

Catalytic methods are being explored to achieve the controlled decomposition and transformation of fluorinated compounds under milder conditions.

Organophotoredox catalysis has emerged as a powerful tool for the selective cleavage of C-F bonds in trifluoromethylated compounds. nih.govmdpi.comnih.govsemanticscholar.org This approach utilizes visible light and an organic photocatalyst to initiate single electron transfer (SET) processes, leading to the formation of radical intermediates. nih.govmdpi.comnih.gov

The general mechanism involves the excitation of the photocatalyst by light, followed by either an oxidative or reductive quenching pathway. nih.gov In the reductive pathway, the excited photocatalyst can reduce the trifluoromethylarene to a radical anion. This radical anion can then undergo fragmentation, leading to the cleavage of a C-F bond and the formation of a difluoromethyl radical. This radical can then be further functionalized. This strategy provides a pathway for the synthesis of valuable difluoromethylated and monofluoromethylated compounds from readily available trifluoromethyl precursors. nih.govwilddata.cn

Computational Chemistry and Theoretical Modeling of 2 Fluoro 3 Trifluoromethyl Phenol

Quantum Chemical Characterization of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to characterizing the molecular and electronic structure of 2-fluoro-3-(trifluoromethyl)phenol. The presence of both a fluorine atom and a trifluoromethyl group on the phenol (B47542) ring introduces significant electronic effects. The trifluoromethyl group (-CF3), being a strong electron-withdrawing group, and the fluorine atom, with its high electronegativity, influence the electron density distribution across the aromatic system. nih.gov This high electronegativity and the electron-withdrawing nature of these substituents are known to decrease the pKa of the phenolic hydroxyl group, making the compound more acidic compared to unsubstituted phenol. nih.gov

Computational studies on similar fluorinated phenols have shown that the -CF3 group, in particular, enhances acidity. For instance, the pKa of 2-Bromo-6-fluoro-3-(trifluoromethyl)phenol is estimated to be around 4-5, significantly lower than non-trifluoromethylated analogs. This increased acidity facilitates deprotonation, a key step in many of its potential reactions. rsc.org The electron-withdrawing effects also modulate the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting its reactivity. emerginginvestigators.org The HOMO-LUMO energy gap is a key indicator of chemical stability, and its calculation can provide insights into the molecule's kinetic stability. emerginginvestigators.orgnih.gov

Table 1: Calculated Electronic Properties of Related Fluorinated Phenols (Note: Data for illustrative purposes based on related compounds; specific values for this compound require dedicated calculation.)

| Compound | Calculated Property | Value | Significance |

|---|---|---|---|

| Trifluoromethylphenols (general) | pKa | Lower than non-fluorinated phenols | Increased acidity due to electron-withdrawing -CF3 group. rsc.org |

| 3b trans-isomer | HOMO-LUMO Gap | 3.35 eV | Indicator of molecular stability and reactivity. nih.gov |

Computational Elucidation of Reaction Mechanisms

Theoretical modeling is instrumental in elucidating the complex reaction mechanisms available to fluorinated phenols, particularly those involving hydrolysis and defluorination, which are of significant environmental interest. rsc.org

Computational studies, often using Density Functional Theory (DFT), have been applied to investigate the hydrolysis and defluorination of trifluoromethylphenols (TFMPs). rsc.orgrsc.org These simulations are critical because the -CF3 group can be a source of persistent fluorinated pollutants like trifluoroacetic acid (TFA). rsc.org

Research on isomers like 2-TFMP and 4-TFMP shows that they undergo hydrolysis to form corresponding hydroxybenzoic acids and fluoride (B91410) ions. rsc.orgrsc.org The position of the -CF3 group is crucial; studies have shown that 3-TFMP (meta-substituted) does not undergo hydrolysis under similar conditions. rsc.orgrsc.org This is because the reaction mechanism relies on the delocalization of the negative charge of the phenolate (B1203915) through conjugation to enable the elimination of a fluoride ion, a pathway not available to the meta isomer. rsc.org This suggests that this compound, having a meta-CF3 group, might exhibit similar resistance to this specific defluorination pathway. However, the presence of the ortho-fluoro substituent could alter the electronic landscape and potentially open alternative degradation routes.

DFT calculations are used to map the potential energy surfaces of reaction pathways, identifying transition states and calculating activation energy barriers. nih.gov For the defluorination of ortho- and para-TFMPs, the key step is believed to proceed via an E1cb (Elimination Unimolecular conjugate Base) mechanism, which is driven by β-elimination. rsc.org The deprotonation of the phenol is a prerequisite for the hydrolysis to proceed. rsc.org

The analysis of transition states helps in understanding the feasibility of a proposed mechanism. For example, in the study of a trifluoromethyl- and fluoro-substituted carbon center, DFT calculations showed that the energy barrier for a borotropic shift was prohibitively high (ΔG‡ = 52.7 and 55.5 kcal/mol), while an allylzinc isomerization was more favorable (ΔG‡ = 21.8 and 22.1 kcal/mol), indicating the operative pathway. nih.gov Similar analyses for this compound would be necessary to determine the energy profiles for its potential reactions, such as hydrolysis, oxidation, or substitution.

Table 2: Reactivity of Trifluoromethylphenol (TFMP) Isomers in Hydrolysis

| Compound | Position of -CF3 | Hydrolysis/Defluorination | Proposed Mechanism |

|---|---|---|---|

| 2-TFMP | ortho | Yes | E1cb-driven β-elimination. rsc.orgrsc.org |

| 3-TFMP | meta | No | Conjugation for charge delocalization is not possible. rsc.orgrsc.org |

| 4-TFMP | para | Yes | E1cb-driven β-elimination. rsc.orgrsc.org |

Predictive Modeling of Chemical Reactivity and Selectivity

Computational models can predict the chemical reactivity and selectivity of this compound in various reactions. By calculating properties like electrostatic potential, frontier orbital energies, and atomic charges, chemists can forecast how the molecule will interact with other reagents. emerginginvestigators.orgresearchgate.net

For instance, the electron-withdrawing nature of the fluoro and trifluoromethyl substituents creates an electron-deficient aromatic ring, influencing its susceptibility to nucleophilic aromatic substitution. Predictive modeling can help determine the most likely sites for nucleophilic attack. Furthermore, in reactions like dearomative fluorination, extensive optimization using computational models has been key to understanding the parameters that control enantioselectivity. nih.gov These models can predict how changes in catalysts or reaction conditions will affect the stereochemical outcome of a reaction. nih.gov

Theoretical Frameworks for Fluorinated Compound Design

The unique properties imparted by fluorine make it a valuable element in medicinal chemistry and materials science. nih.govtandfonline.com Theoretical frameworks for the rational design of fluorinated compounds are essential for harnessing these properties effectively. nih.gov Computational methods allow for the in silico design of molecules with tailored characteristics, such as enhanced binding affinity to a biological target, improved metabolic stability, or specific electronic properties. nih.govemerginginvestigators.orgchapman.edu

For example, computational design can be used to modulate the pKa of a functional group by strategically placing fluorine atoms, as demonstrated in the design of morphine derivatives for pH-specific binding. chapman.edu Similarly, the design of fluorinated metal-organic frameworks (F-MOFs) relies on computational models to predict how fluorination of linkers or metal clusters will affect properties like porosity and gas sorption selectivity. nih.gov These theoretical approaches provide a powerful platform for designing novel derivatives of this compound for specific applications, minimizing the need for extensive trial-and-error synthesis. nih.govresearchgate.net

Applications of 2 Fluoro 3 Trifluoromethyl Phenol in Advanced Chemical Synthesis and Materials Science

Role as an Intermediate in Pharmaceutical Synthesis

The molecular architecture of 2-Fluoro-3-(trifluoromethyl)phenol makes it a valuable intermediate in the synthesis of novel pharmaceutical agents. The presence of both a fluorine atom and a trifluoromethyl (CF3) group on the phenol (B47542) ring profoundly influences the molecule's physicochemical properties. The CF3 group, in particular, is known to enhance metabolic stability and lipophilicity, which can improve a drug candidate's ability to cross biological membranes and resist degradation in the body. nih.gov These characteristics are highly sought after in drug discovery to optimize the pharmacokinetic profile of new therapeutic compounds. nih.gov

Research has shown that fluorinated building blocks are integral to the development of new drugs. fluorochem.co.uk For instance, related fluorinated phenylpiperazinylalkyl derivatives have been synthesized and evaluated for potential use as antidepressant and anxiolytic agents. The strategic placement of fluorine-containing groups is a key part of the design process for lead compounds in these therapeutic areas. The utility of compounds like this compound lies in their role as a foundational scaffold that can be further elaborated to produce a diverse range of biologically active molecules. google.com

Contributions to Agrochemical Development

In the field of agrochemical science, trifluoromethyl-substituted compounds are crucial for the development of modern pesticides, including herbicides and fungicides. nih.gov The trifluoromethyl group is a common feature in many active agrochemical ingredients, contributing to their potency and stability. nih.gov While direct applications of this compound may not be extensively documented, its structure is representative of the key intermediates used to synthesize more complex agrochemicals. google.comvolsenchem.com

For example, trifluoromethylpyridine derivatives, which share the trifluoromethyl-aromatic motif, are used to create potent herbicides. nih.gov The synthesis of these agrochemicals often starts from functionalized building blocks. The this compound structure provides a reactive phenol group and a specifically substituted aromatic ring that can be used to construct the core of a new pesticide. The development of such agrochemicals is critical for crop protection and ensuring food security, and the availability of versatile fluorinated intermediates is a key enabler of innovation in this sector. google.com

Utility as a Versatile Building Block in Complex Molecule Construction

This compound is described as an organic fluorinated building block, a term that highlights its utility in constructing larger, more complex molecules. sigmaaldrich.comfluorochem.co.uk Its value in synthesis stems from the multiple reactive sites on the molecule: the hydroxyl (-OH) group, the displaceable fluorine atom, and the aromatic ring itself, which can undergo various substitution reactions.

This versatility allows chemists to incorporate the 2-fluoro-3-(trifluoromethyl)phenyl moiety into a wide range of molecular architectures. For example, the phenolic hydroxyl group can be easily converted into an ether or ester, providing a linkage point to other parts of a target molecule. Furthermore, the fluorine atom can, under certain conditions, be displaced by other nucleophiles, allowing for further functionalization of the aromatic ring. The ability to use such building blocks scalably is crucial for drug discovery and development, enabling the production of compounds in multigram quantities for further study. enamine.netresearchgate.net This multi-faceted reactivity makes this compound a powerful tool for synthetic chemists aiming to create novel compounds with tailored properties. acs.org

Derivatization and Functionalization for Advanced Materials Research

The applications of this compound extend beyond life sciences into the realm of materials science. The derivatization and functionalization of phenols are established strategies for creating new materials with specific, enhanced properties. rsc.org The unique electronic properties conferred by the fluorine and trifluoromethyl substituents can be harnessed to design advanced polymers, liquid crystals, or other functional materials.

Derivatization can occur at the phenolic hydroxyl group, which can be used to attach the molecule to a polymer backbone or other molecular framework. researchgate.net This process of functionalization allows for the precise tuning of a material's properties, such as thermal stability, optical characteristics, or chemical resistance. For instance, the site-selective functionalization of fluorinated phenols and related alcohols is a known route to create new functionalized materials. epfl.ch The incorporation of the fluoro- and trifluoromethyl-substituted phenyl group can lead to materials with unique organizational properties at the molecular level, which is a key consideration in the design of high-performance materials.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 207291-85-8 | sigmaaldrich.com |

| Molecular Formula | C₇H₄F₄O | sigmaaldrich.com |

| Molecular Weight | 180.10 g/mol | sigmaaldrich.com |

| Appearance | Liquid | sigmaaldrich.com |

| Boiling Point | 122 °C | sigmaaldrich.com |

| Density | 1.431 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.443 | sigmaaldrich.com |

| Flash Point | 62 °C (143.6 °F) | sigmaaldrich.com |

Interactive Data Table: Summary of Applications and Research Findings

| Application Area | Research Finding | Significance |

| Pharmaceutical Synthesis | Used as a key intermediate or building block for creating complex drug candidates. google.comenamine.net | The CF3 and fluoro groups enhance metabolic stability and lipophilicity, improving the pharmacokinetic properties of potential drugs. nih.gov |

| Agrochemical Development | Serves as a precursor for active ingredients in herbicides and fungicides. nih.govgoogle.com | The trifluoromethyl moiety is a common feature in potent and stable pesticides, crucial for modern crop protection. nih.gov |

| Complex Molecule Construction | A versatile building block with multiple reactive sites for organic synthesis. sigmaaldrich.comacs.org | Enables the construction of diverse and complex molecular architectures by providing a functionalized aromatic core. fluorochem.co.uk |

| Advanced Materials Research | Can be derivatized and functionalized to create novel materials with tailored properties. rsc.orgepfl.ch | The unique electronic and physical properties of the fluorinated phenol can be imparted to polymers and other advanced materials. |

Environmental Chemistry and Biotransformation of 2 Fluoro 3 Trifluoromethyl Phenol

Environmental Occurrence and Formation as Transformation Products

Direct detection of 2-Fluoro-3-(trifluoromethyl)phenol in environmental matrices has not been widely reported in the available scientific literature. However, its potential for environmental occurrence stems from its possible formation as a transformation product of more complex fluorinated chemicals used in agriculture and pharmaceuticals. rsc.org The trifluoromethylphenol moiety is a known structural component and degradation product of various commercial products. rsc.orgnih.gov

For instance, 4-(trifluoromethyl)phenol (B195918) is a recognized metabolite of the widely used antidepressant drug fluoxetine. nih.govnih.gov Similarly, other trifluoromethylphenols are known transformation products of certain herbicides. rsc.org It is plausible that an agrochemical or pharmaceutical product containing a 2-fluoro-3-(trifluoromethyl)phenyl group would degrade in the environment to form this compound. The release of such parent compounds into the environment through industrial discharge, agricultural runoff, or wastewater effluent could therefore lead to the in-situ formation of this compound. csic.es The identification of 3-(trifluoromethyl)phenol (B45071) in a water supply in Catalonia, Spain, was linked to an industrial pollution event, highlighting the potential for related compounds to contaminate water sources. csic.es

Abiotic Environmental Degradation Processes

Abiotic degradation processes, including hydrolysis and photolysis, are crucial in determining the persistence of organic pollutants in the environment.

Hydrolysis and Defluorination in Aquatic Systems

The hydrolysis of trifluoromethylphenols can be a significant degradation pathway, particularly under specific pH conditions. While direct studies on this compound are lacking, research on 2-(trifluoromethyl)phenol (B147641) provides valuable insights. 2-(Trifluoromethyl)phenol has been shown to undergo hydrolysis in a phosphate (B84403) buffer at neutral pH, at temperatures between 34°C and 69°C. nih.gov This reaction leads to the consecutive liberation of fluoride (B91410) ions and the formation of salicylic (B10762653) acid. nih.gov The process is energetically driven by the hydration of the released fluoride anions. nih.gov

The rate of hydrolysis is significantly influenced by pH, with higher pH values favoring the reaction. nih.gov For 2-(trifluoromethyl)phenol at 37°C and a pH of 7.4, the half-life was determined to be 6.9 hours. nih.gov The reaction follows pseudo-first-order kinetics, and the first defluorination step is considered rate-limiting. nih.gov The presence of an additional fluorine atom on the aromatic ring of this compound is expected to influence its rate of hydrolysis due to its electron-withdrawing nature, which would affect the pKa of the phenolic hydroxyl group and the stability of reaction intermediates. rsc.org Studies on various trifluoromethylphenols (TFMPs) have shown that the position of the -CF3 group and other substituents strongly influences hydrolysis rates, with deprotonation of the phenol (B47542) being a key factor for the reaction to proceed. rsc.org

Table 1: Hydrolysis Data for Related Trifluoromethylphenols

| Compound | pH Condition | Temperature (°C) | Half-life | Primary Product | Reference |

| 2-(Trifluoromethyl)phenol | 7.4 | 37 | 6.9 hours | Salicylic acid | nih.gov |

| 2-(Trifluoromethyl)phenol | Neutral | 34-69 | Not specified | Salicylic acid | nih.gov |

| 4-(Trifluoromethyl)phenol | Alkaline | Not specified | Not specified | 4-Hydroxybenzoic acid | researchgate.net |

| 2-(Trifluoromethyl)phenol | 7 to 10.8 | Not specified | Degradation observed | Not specified | rsc.org |

| 3-(Trifluoromethyl)phenol | up to 10.2 | 40 | No degradation observed | Not applicable | rsc.org |

Photolytic Transformations in Environmental Contexts

Photolysis, or degradation by sunlight, is another important abiotic pathway for the removal of phenolic compounds from aquatic environments. The photolytic degradation of 2-(trifluoromethyl)phenol has been studied under various conditions. The rate of its photolysis is pH-dependent, with significantly faster degradation observed at higher pH values. acs.org For example, the direct photolysis rate constant for 2-(trifluoromethyl)phenol at pH 10 was found to be two orders of magnitude larger than at pH 7. acs.org

The presence of other reactive species in the water can also accelerate photolytic degradation. The addition of hydrogen peroxide (H₂O₂) at pH 7 and sulfite (B76179) at pH 10 has been shown to increase the photolysis rate of 2-(trifluoromethyl)phenol. researchgate.net The degradation products from the photolysis of trifluoromethylphenols can include fluoride ions and trifluoroacetic acid (TFA). acs.orgresearchgate.net The formation of TFA from compounds containing a trifluoromethyl group is a significant environmental concern due to its persistence. rsc.org It is expected that this compound would also be susceptible to photolytic degradation, with the reaction rate and product distribution being influenced by the specific environmental conditions such as water pH and the presence of photosensitizers.

Biotic Degradation and Metabolic Pathways

The biodegradation of fluorinated organic compounds by microorganisms is a key process for their removal from the environment. The strong carbon-fluorine bond often makes these compounds recalcitrant to degradation. researchgate.net

Microbial Transformation and Identification of Metabolites

While no studies have specifically detailed the microbial degradation of this compound, the metabolic pathway can be inferred from the transformation of 2-(trifluoromethyl)phenol by various bacteria. For example, the bacterium Bacillus thermoleovorans A2 has been shown to metabolize 2-(trifluoromethyl)phenol. researchgate.net The proposed pathway begins with a hydroxylation step, converting 2-(trifluoromethyl)phenol into 3-trifluoromethyl-catechol. researchgate.net This is a common initial step in the aerobic degradation of phenols, catalyzed by phenol hydroxylases. nih.govissuu.com

Following the formation of the catechol intermediate, the aromatic ring is cleaved. For 3-trifluoromethyl-catechol, this proceeds via a meta-cleavage pathway, producing 2-hydroxy-6-oxo-7,7,7-trifluorohepta-2,4-dienoic acid (7-TFHOD). researchgate.net This metabolite has been identified in studies with Bacillus thermoleovorans A2. researchgate.net By analogy, the microbial transformation of this compound would likely proceed through the formation of a fluoro-substituted trifluoromethyl-catechol, which would then undergo ring cleavage. The final products of the complete degradation of some trifluoromethylphenols have been identified as trifluoroacetic acid and fluoride ions. nih.gov

Table 2: Identified Metabolites in the Degradation of Related (Trifluoromethyl)phenols

| Parent Compound | Organism/System | Key Metabolite(s) | Pathway | Reference |

| 2-(Trifluoromethyl)phenol | Bacillus thermoleovorans A2 | 3-Trifluoromethyl-catechol, 2-hydroxy-6-oxo-7,7,7-trifluorohepta-2,4-dienoic acid (7-TFHOD) | meta-cleavage | researchgate.net |

| 4-(Trifluoromethyl)phenol | Environmental bacteria | Semialdehyde products | meta-cleavage | nih.gov |

| Fluoxetine (precursor to 4-TFMP) | Environmental bacteria | 4-(Trifluoromethyl)phenol | Hydrolysis | nih.gov |

Biochemical Pathways and Enzyme-Mediated Reactions

The biochemical reactions underlying the degradation of this compound are expected to be mediated by specific enzymes with broad substrate specificities. researchgate.net The initial and most critical step, the hydroxylation of the aromatic ring, is typically catalyzed by phenol hydroxylases . These enzymes are monooxygenases that introduce a hydroxyl group onto the aromatic ring, ortho to the existing hydroxyl group, to form a catechol. nih.govissuu.com

The subsequent cleavage of the catechol ring is a key step in the degradation pathway. In the case of the meta-cleavage pathway observed for 3-trifluoromethyl-catechol, the enzyme responsible is a catechol 2,3-dioxygenase . issuu.com This enzyme incorporates both atoms of molecular oxygen into the substrate to cleave the aromatic ring between the hydroxylated carbon and the adjacent carbon. The resulting ring-fission product, a semialdehyde, is then further metabolized through a series of enzymatic reactions to eventually yield intermediates of central metabolism, such as pyruvate (B1213749) and acetaldehyde, which can be used by the microorganism as carbon and energy sources. issuu.com The presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring of this compound would likely influence the substrate specificity and catalytic efficiency of these enzymes.

Formation and Environmental Fate of Trifluoroacetic Acid (TFA) as a Degradation Product

The environmental transformation of aryl-CF3 containing compounds, such as certain pharmaceuticals and agrochemicals, can lead to the formation of trifluoromethylphenols (TFMPs). rsc.org These TFMPs are not only environmental contaminants in their own right but can also act as precursors to the highly persistent pollutant, trifluoroacetic acid (TFA). rsc.org The trifluoromethyl (-CF3) group is generally resistant to degradation due to the strength of the carbon-fluorine bond, often resulting in the release of TFA as a terminal residue from the environmental breakdown of the parent compounds. unep.org

Trifluoroacetic acid is a synthetic organofluorine compound and is recognized as the most abundant per- and polyfluoroalkyl substance (PFAS) found in the environment. wikipedia.org Its widespread presence is a cause for concern as it is a very persistent and mobile substance. pfasfree.org.ukacs.org Once formed, TFA is known to accumulate in various environmental compartments, including water sources, soil, and even in living organisms. wikipedia.orgpfasfree.org.ukacs.org

The degradation of various fluorinated compounds contributes to the environmental load of TFA. For instance, pesticides containing a trifluoromethyl group are considered a significant source of TFA in agricultural water bodies. wikipedia.orgpfasfree.org.uk Studies have shown that the lampricide 3-trifluoromethyl-4-nitrophenol undergoes photolytic degradation to yield TFA. unep.orgacs.org Furthermore, the atmospheric degradation of hydrofluorocarbons (HFCs), hydrochlorofluorocarbons (HCFCs), and hydrofluoroolefins (HFOs), which are used as refrigerants, is a primary contributor to the global distribution of TFA. acs.org Biodegradation of other fluorochemicals, such as fluorotelomer alcohols, has also been identified as a source of TFA. nih.gov

While specific studies detailing the complete degradation pathway of this compound to TFA are limited, the established principles of TFMP degradation suggest it is a potential pathway. The hydrolytic degradation of some trifluoromethylphenols is highly dependent on their chemical structure and the pH of the surrounding medium. rsc.org For example, studies on different TFMP isomers have shown varying resistance to hydrolysis. rsc.org

Table 1: Factors Influencing Trifluoroacetic Acid (TFA) Formation and Fate

| Factor | Description | Environmental Implication |

| Parent Compound Structure | The specific arrangement of atoms in the precursor fluorinated compound, such as the position of the trifluoromethyl group on the phenol ring. rsc.org | Influences the rate and pathway of degradation, and the yield of TFA. rsc.orgacs.org |

| Degradation Mechanism | Can occur through various processes including photolysis (degradation by light), hydrolysis (reaction with water), and microbial degradation. numberanalytics.com | Determines the transformation products and their persistence. |

| Environmental Conditions | Factors such as pH, temperature, and the presence of microorganisms can affect the rate of degradation. rsc.org | Affects the half-life of the parent compound and the accumulation of TFA. |

| TFA Properties | High persistence, mobility in water, and resistance to further degradation. pfasfree.org.ukacs.org | Leads to its accumulation in the environment and potential for long-range transport. pfasfree.org.uknumberanalytics.com |

Implications for Environmental Persistence and Mobility of Fluorinated Compounds

The presence of the carbon-fluorine bond in compounds like this compound is a key factor determining their environmental behavior. This bond is exceptionally strong, which imparts a high degree of chemical stability to fluorinated compounds, making them resistant to natural degradation processes. numberanalytics.comnih.gov This inherent persistence means that once released into the environment, these compounds can remain for extended periods, leading to long-term contamination of soil, water, and air. numberanalytics.com

The persistence of fluorinated compounds raises concerns about their potential for bioaccumulation in food chains and ecosystems. numberanalytics.com While the introduction of fluorine into some molecules was initially intended to reduce environmental stability in certain cases, many fluorinated substances, particularly those that are perfluorinated, are highly resistant to breakdown. nih.govacs.org

The mobility of fluorinated compounds is another critical aspect of their environmental impact. Their ability to be transported over long distances, particularly through the water cycle, means that their contamination is not limited to the original point of release. pfasfree.org.uk This mobility can lead to the widespread distribution of these persistent chemicals, even in remote environments.

Phenolic compounds, in general, can be subject to biodegradation in soil and water, but this process can be hindered by high concentrations of the pollutant or the presence of other toxic chemicals. cdc.gov The degradation of complex fluorinated phenols involves multiple steps, and the resulting intermediate products may also have environmental implications. The ultimate breakdown to persistent substances like TFA underscores the long-term environmental consequences associated with the use and disposal of these chemicals. rsc.orgpfasfree.org.uk

Table 2: Environmental Profile of Fluorinated Phenols

| Characteristic | Implication for this compound | Supporting Evidence |

| Persistence | Likely to be high due to the strong carbon-fluorine bond. numberanalytics.comnih.gov | General characteristic of organofluorine compounds. |

| Mobility | Potentially high, especially in aquatic systems. pfasfree.org.uk | Fluorinated compounds can be highly mobile in water. pfasfree.org.uk |

| Degradation Products | Potential to form persistent and mobile substances like Trifluoroacetic Acid (TFA). rsc.org | Degradation of other trifluoromethylphenols yields TFA. rsc.orgacs.org |

| Biotransformation | May be slow or incomplete, with potential for accumulation of the parent compound or intermediates. cdc.govresearchgate.net | Biodegradation of phenols can be inhibited under certain conditions. cdc.gov |

常见问题

Q. What are the key physicochemical properties of 2-Fluoro-3-(trifluoromethyl)phenol?

The compound (CAS: 207291-85-8) has the molecular formula C₇H₄F₄O and a molecular weight of 180.10 g/mol . Key properties include:

Q. What spectroscopic methods are recommended for characterizing this compound?

- ¹H/¹³C NMR : To confirm aromatic proton environments and substituent positions. Fluorine substituents influence chemical shifts due to electron-withdrawing effects.

- ¹⁹F NMR : Essential for verifying trifluoromethyl (-CF₃) and fluorine (-F) groups.

- GC-MS/HPLC : For purity assessment, especially given the compound’s volatility and potential byproducts .

Q. What synthetic routes are commonly used to prepare this compound?

A plausible route involves:

Electrophilic Fluorination : Introduce fluorine at the ortho position using agents like Selectfluor®.

Trifluoromethylation : Use CF₃Cu or CF₃SiMe₃ to install the -CF₃ group at the meta position via directed metalation .

Oxidation/Reduction : Convert intermediates like 2-Fluoro-3-(trifluoromethyl)benzaldehyde (CAS: 186517-29-3) to the phenol via controlled oxidation .

Advanced Research Questions

Q. How do electronic effects of fluorine and -CF₃ influence the compound’s reactivity in nucleophilic aromatic substitution?

The -CF₃ group is strongly electron-withdrawing, activating the ring toward nucleophilic attack at the para position. Fluorine’s inductive effect further deactivates the ring, but its ortho/para-directing nature competes. Experimental design should include:

- Kinetic Studies : Compare reaction rates with non-fluorinated analogs.

- Computational Analysis : DFT calculations to map electron density and predict regioselectivity .

Q. What are the challenges in achieving high regioselectivity during synthesis?

Contradictions in literature arise from competing directing effects:

Q. How does this compound interact with biological targets, such as enzymes or receptors?

The compound’s fluorinated groups enhance lipophilicity and metabolic stability. Methodologies include:

Q. What are the stability considerations under varying pH and temperature?

- Acidic Conditions : Protonation of the phenolic -OH increases electrophilicity, risking decomposition.

- Thermal Stability : Decomposition above 200°C generates HF and CO₂; monitor via TGA/DSC .

Data Contradictions and Resolution

Q. Discrepancies in reported boiling points or spectral data

Q. Conflicting reports on synthetic yields

- Root Cause : Variability in trifluoromethylation efficiency due to reagent quality (e.g., CF₃Cu vs. CF₃SiMe₃).

- Optimization : Use high-purity reagents and inert atmospheres to minimize side reactions .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Purity Assessment

| Method | Parameters | Relevance |

|---|---|---|

| HPLC | Column: C18; Mobile Phase: MeCN/H₂O (70:30) | Detects impurities <0.1% |

| ¹⁹F NMR | δ -60 to -70 ppm (-CF₃), -110 to -120 ppm (-F) | Confirms substituent identity |

| GC-MS | Retention Time: 8.2 min (vs. reference) | Quantifies volatile byproducts |

Q. Table 2. Comparative Reactivity in Cross-Coupling Reactions

| Reaction Type | Catalyst | Yield (%) | Selectivity |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 45 | Para-product dominant |

| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | 62 | Ortho-amination |

Critical Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。